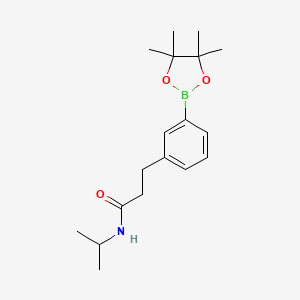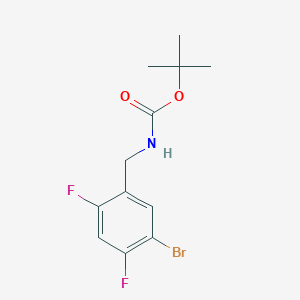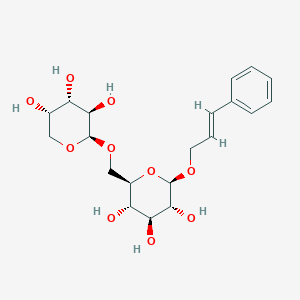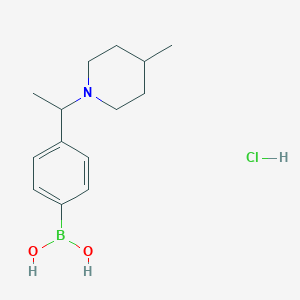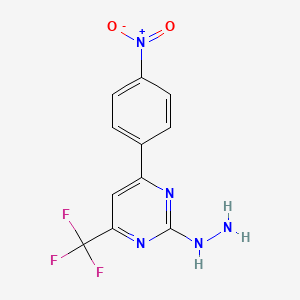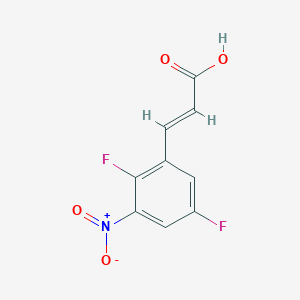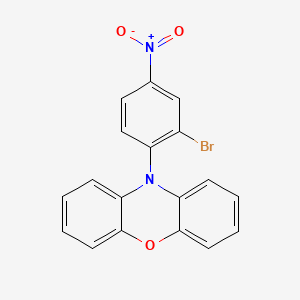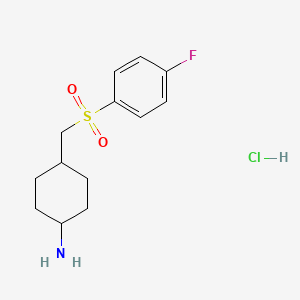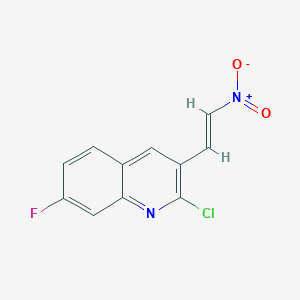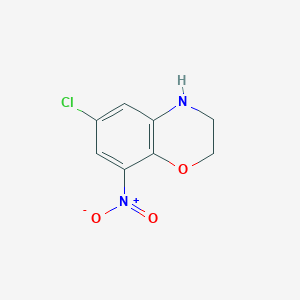
6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 8th position on the benzoxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorophenol with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Formation of 6-chloro-8-amino-3,4-dihydro-2H-1,4-benzoxazine.
Reduction: Formation of 6-chloro-8-hydroxy-3,4-dihydro-2H-1,4-benzoxazine.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also contribute to the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-8-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 6-chloro-8-hydroxy-3,4-dihydro-2H-1,4-benzoxazine
- 6-chloro-8-amino-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both a chlorine atom and a nitro group on the benzoxazine ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7ClN2O3 |
|---|---|
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)7(4-5)11(12)13/h3-4,10H,1-2H2 |
Clave InChI |
VMOMEZPYOGPRPF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)C=C(C=C2[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





